Premafloxacin
Overview
Description
N-(2-Hydroxyethyl)maleimide: is an organic compound with the molecular formula C6H7NO3. It is a derivative of maleimide, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)maleimide can be synthesized through the reaction of maleic anhydride with ethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene . The reaction proceeds through the formation of an intermediate maleamic acid, which undergoes cyclization to form the desired maleimide derivative.
Industrial Production Methods: Industrial production of N-(2-Hydroxyethyl)maleimide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)maleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyethylmaleamic acid.
Reduction: Reduction reactions can convert it into N-(2-aminoethyl)maleimide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Thiol-Michael addition reactions typically occur under mild conditions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: N-hydroxyethylmaleamic acid.
Reduction: N-(2-aminoethyl)maleimide.
Substitution: Thiosuccinimide products.
Scientific Research Applications
N-(2-Hydroxyethyl)maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)maleimide involves its reactivity towards nucleophiles, such as thiols and amines. The compound’s maleimide moiety undergoes Michael addition reactions with thiols, forming stable thiosuccinimide linkages . This reactivity is exploited in bioconjugation and cross-linking applications, where it targets cysteine residues in proteins, leading to the formation of covalent bonds .
Comparison with Similar Compounds
N-Hydroxymaleimide: Used as an oxidizing agent and in the synthesis of peptides and proteins.
N-Methylmaleimide: Another maleimide derivative with similar reactivity but different substituents.
N-Phenylmaleimide: Used in polymer chemistry and as a dienophile in cycloaddition reactions.
Uniqueness: N-(2-Hydroxyethyl)maleimide is unique due to its hydroxyethyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functionalization and cross-linking capabilities .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUWONDIBHQOZ-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162407 | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143383-65-7 | |
Record name | Premafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREMAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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